molecular formula C8H10ClN B15329210 5-Chloro-2-isopropylpyridine

5-Chloro-2-isopropylpyridine

Cat. No.: B15329210
M. Wt: 155.62 g/mol
InChI Key: ZMIHLLNNQVJXDJ-UHFFFAOYSA-N
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Description

5-Chloro-2-isopropylpyridine is a halogenated pyridine derivative characterized by a chlorine atom at the 5-position and an isopropyl group at the 2-position of the pyridine ring. This compound belongs to a class of heterocyclic aromatic amines, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.

Despite its utility, direct experimental data on this compound are sparse in the provided evidence. However, structurally related compounds (e.g., boronic acid derivatives, halogenated analogs) offer insights into its properties and applications.

Properties

IUPAC Name

5-chloro-2-propan-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6(2)8-4-3-7(9)5-10-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIHLLNNQVJXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-isopropylpyridine can be achieved through several methods. One common method involves the chlorination of 2-isopropylpyridine. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at a temperature range of 0-25°C to ensure selective chlorination at the 5th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate. The final product is usually purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-isopropylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The isopropyl group can be oxidized to form different derivatives.

    Reduction Reactions: The pyridine ring can undergo reduction to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

Major Products

    Substitution: Products include derivatives with various functional groups replacing the chlorine atom.

    Oxidation: Products include alcohols, ketones, or carboxylic acids depending on the extent of oxidation.

    Reduction: Products include piperidine derivatives.

Scientific Research Applications

5-Chloro-2-isopropylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme interactions and as a building block for biologically active molecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-isopropylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorine and isopropyl groups can influence the compound’s binding affinity and specificity towards molecular targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 5-Chloro-2-isopropylpyridine and related pyridine derivatives:

Compound Name Substituents Molecular Weight Key Functional Features Applications/Reactivity Reference ID
This compound Cl (5), isopropyl (2) ~155.6* Steric hindrance, electrophilic C-Cl Intermediate in organic synthesis N/A
5-Chloro-2-(iso-propyl)pyridine-3-boronic acid Cl (5), isopropyl (2), B(OH)₂ (3) 199.44 Boronic acid for Suzuki-Miyaura coupling Cross-coupling reactions
5-Chloro-2-fluoro-4-iodopyridine Cl (5), F (2), I (4) ~258.4 Halogen-rich, polarizable C-I bond Radiolabeling, halogen exchange
5-chloro-2-(5-chloropyridin-2-yl)pyridine Cl (5,5'), bipyridine scaffold ~235.1 Bidentate ligand potential Coordination chemistry
3-chloro-2-cyclopropylpyridine Cl (3), cyclopropyl (2) ~153.6 Strain from cyclopropyl group Agrochemical intermediates

*Estimated based on molecular formula C₈H₁₀ClN.

Key Observations:
  • Steric Effects : The isopropyl group in this compound introduces greater steric hindrance compared to smaller substituents like fluorine or cyclopropyl groups. This may reduce nucleophilic attack at the 2-position but enhance regioselectivity in reactions.
  • Electronic Effects : Chlorine at position 5 increases electron-withdrawing effects, activating the pyridine ring for electrophilic substitution. In contrast, boronic acid derivatives (e.g., 5-Chloro-2-(iso-propyl)pyridine-3-boronic acid) enable palladium-catalyzed couplings, a reactivity absent in the parent compound.
  • Halogen Diversity : Compounds like 5-Chloro-2-fluoro-4-iodopyridine exhibit multiple halogens, enabling sequential functionalization (e.g., iodination for radioimaging or fluorination for metabolic stability).

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